4-(2-Hydroxyphenyl)butan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
61844-32-4 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3 |
InChI Key |
YXXJNKRNPOLIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Production of 4 4 Hydroxyphenyl Butan 2 One
Chemical Synthesis Approaches
Several chemical strategies have been developed for the synthesis of 4-(4-hydroxyphenyl)butan-2-one, primarily involving condensation and reduction reactions or catalytic alkylation processes.
Condensation and Reduction Strategies
A prevalent two-step method involves an initial condensation reaction to form an unsaturated intermediate, which is then reduced to the final saturated ketone. wikipedia.org
A widely utilized and efficient route for synthesizing 4-(4-hydroxyphenyl)butan-2-one is the Claisen-Schmidt condensation, followed by catalytic hydrogenation. wikipedia.orgrubingroup.org This reaction is a type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org
Various catalysts can be employed for the hydrogenation step. Rhodium on alumina (B75360) has been shown to cleanly hydrogenate the intermediate to form the desired product. rubingroup.org Other catalysts, such as nickel boride, have also been noted for their high selectivity in reducing the carbon-carbon double bond of the enone. wikipedia.org A process using a nickel catalyst for hydrogenation at 200-250 °C and a hydrogen pressure of 10 kg/cm ² has also been described. google.com
| Step | Reactants | Catalyst/Conditions | Intermediate/Product | Reported Yield |
| 1. Condensation | 4-hydroxybenzaldehyde (B117250), Acetone (B3395972) | Basic catalyst (e.g., NaOH) | 4-(4-hydroxyphenyl)-3-buten-2-one | Not specified |
| 2. Hydrogenation | 4-(4-hydroxyphenyl)-3-buten-2-one, H₂ | Rhodium on alumina | 4-(4-hydroxyphenyl)butan-2-one | Not specified |
| 2. Hydrogenation | 4-(4-hydroxyphenyl)-3-buten-2-one, H₂ | Nickel boride | 4-(4-hydroxyphenyl)butan-2-one | High selectivity |
| Overall | 4-hydroxybenzaldehyde, Acetone, H₂ | Two-step process | 4-(4-hydroxyphenyl)butan-2-one | 99% |
Metal-mediated reductions offer an alternative to catalytic hydrogenation for converting the intermediate 4-(4-hydroxyphenyl)-3-buten-2-one to the final product. Zinc metal, in particular, is used in chemoselective reduction processes. For instance, zinc powder in the presence of ammonium (B1175870) chloride in an aqueous medium can be used to reduce nitroarenes to anilines, demonstrating its capability for selective reductions. researchgate.net While direct literature on the zinc-mediated reduction of 4-(4-hydroxyphenyl)-3-buten-2-one is specific, the principle of using zinc for reducing activated double bonds is established in organic synthesis. These reactions, often of the Barbier-type, can be carried out in aqueous media, presenting an environmentally friendlier option. rsc.org
Catalytic Alkylation Reactions
Direct alkylation of phenol (B47542) provides a more direct, single-step route to 4-(4-hydroxyphenyl)butan-2-one, avoiding the need for a separate reduction step.
The Friedel-Crafts alkylation of phenol with an appropriate alkylating agent using solid acid catalysts is a notable method for producing 4-(4-hydroxyphenyl)butan-2-one. google.com This approach avoids the use of hazardous traditional catalysts like H₂SO₄, H₃PO₄, and HCl. google.com
In this process, phenol is alkylated with 4-hydroxybutan-2-one in the presence of an acid-activated Montmorillonite clay catalyst. google.com These modified clay catalysts possess layered structures, high surface area (250-400 m²/g), and significant surface acidity (0.4-0.6 mmol/g). google.com The reaction is typically carried out under pressure (1-15 bar) at temperatures between 100-150°C for 12-24 hours. google.com This method results in the regioselective formation of the desired para-alkylated product, 4-(4-hydroxyphenyl)butan-2-one. researchgate.net Research has shown that using Hβ zeolite as a catalyst can yield the product in 77% yield. researchgate.net The process with acid-activated Montmorillonite clay can achieve conversions of 35-55% with high selectivity for the target compound, in the range of 75-81%. google.com
| Catalyst | Alkylating Agent | Temperature | Conversion | Selectivity | Yield |
| Acid-activated Montmorillonite Clay | 4-hydroxybutan-2-one | 100-150°C | 35-55% | 75-81% | Not specified |
| Hβ Zeolite | 4-hydroxybutan-2-one | Not specified | Not specified | Not specified | 77% |
| Cation-exchanged Montmorillonite | 4-hydroxybutan-2-one | 100°C | Not specified | 3-35% | 13-58% |
It has been noted that using methyl vinyl ketone as the alkylating agent instead of 4-hydroxybutan-2-one can lead to an increase in oligomers and other polyalkylated byproducts. researchgate.net
Other Synthetic Routes and Innovations
Research continues to explore more efficient and environmentally benign synthetic pathways. One such innovation is the use of solvent-free reaction conditions. For example, Claisen-Schmidt reactions have been successfully carried out by grinding reactants with a solid base like sodium hydroxide, achieving quantitative yields (96-98%) for similar compounds. nih.gov This solvent-free approach, coupled with the use of recyclable organocatalysts, represents a significant advancement in green chemistry for aldol-type reactions. researchgate.net
Biosynthetic Pathways and Engineering
Plant Phenylpropanoid Pathway Elucidation
The natural synthesis of raspberry ketone in plants like Rubus idaeus is a branch of the general phenylpropanoid pathway. nih.govnih.govacs.org This fundamental metabolic route is responsible for producing a wide array of secondary metabolites, including flavonoids, lignins, and phenylpropanoids. nih.govwikipedia.org The biosynthesis of raspberry ketone begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps that form key intermediates, branching off from the central pathway at the level of p-coumaroyl-CoA. nih.gov The pathway is tightly regulated, and engineering efforts often focus on redirecting metabolic flux from competing branches, such as anthocyanin production, towards the synthesis of raspberry ketone. nih.govresearchgate.net
The core sequence of the pathway is as follows:
L-Phenylalanine is converted to trans-cinnamic acid. nih.govnih.gov
Trans-cinnamic acid is hydroxylated to produce p-coumaric acid. nih.govnih.gov
p-Coumaric acid is activated with coenzyme A to form p-coumaroyl-CoA. nih.govoup.com
p-Coumaroyl-CoA is condensed with malonyl-CoA to yield 4-hydroxybenzalacetone. oup.comnih.gov
Finally, 4-hydroxybenzalacetone is reduced to form 4-(4-hydroxyphenyl)butan-2-one. oup.comnih.gov
Cinnamate-4-hydroxylase (C4H) is a cytochrome P450-dependent monooxygenase that catalyzes the second step in the pathway. nih.govnih.govplos.org This enzyme facilitates the hydroxylation of trans-cinnamate to form 4-hydroxycinnamate, also known as p-coumaric acid, using NADPH and molecular oxygen. wikipedia.orguniprot.org C4H is a key enzyme that directs intermediates toward the synthesis of a vast number of metabolites. plos.org In the Korean black raspberry, the expression of the C4H gene shows a differential pattern during fruit development, with peaks of activity corresponding to the accumulation of flavanols in early stages and anthocyanins during ripening, highlighting its role in color development. nih.gov
p-Coumarate:CoA Ligase (4CL) is responsible for the activation of p-coumaric acid. nih.govnih.gov In an ATP-dependent reaction, 4CL attaches a Coenzyme A (CoA) molecule to p-coumaric acid, forming p-coumaroyl-CoA. nih.govoup.com This activated thioester is a crucial branch-point intermediate in plant metabolism, serving as a direct precursor not only for raspberry ketone but also for major classes of compounds like flavonoids and lignin. nih.govacs.orgnih.gov The efficiency of raspberry ketone production in engineered systems can be influenced by the source of the 4CL enzyme; for instance, 4CL from Arabidopsis thaliana has been found to be more suitable than that from Petroselinum crispum in some E. coli strains. nih.gov
Benzalacetone Synthase (BAS) is a type III polyketide synthase that catalyzes the first step unique to the raspberry ketone branch. nih.govnih.gov It performs a decarboxylative condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA. nih.gov This reaction forms the C6-C4 skeleton of the raspberry ketone, producing the intermediate 4-hydroxybenzalacetone (also referred to as p-hydroxybenzalacetone). oup.comnih.gov Interestingly, research has shown that chalcone (B49325) synthase (CHS), another key enzyme in the flavonoid pathway, also exhibits BAS activity, highlighting the evolutionary relationship between these enzymes. google.com The fusion of 4CL and BAS into a single synthetic protein has been shown to be an effective strategy for channeling the p-coumaroyl-CoA precursor directly to BAS, thereby increasing the yield of raspberry ketone in engineered yeast. nih.govacs.org
The final step in the biosynthesis is catalyzed by Raspberry Ketone/Zingerone Synthase 1 (RZS1), also known as Benzalacetone Reductase (BAR). nih.govnih.gov This enzyme is an NADPH-dependent reductase that reduces the α,β-double bond of the 4-hydroxybenzalacetone intermediate to yield the final product, 4-(4-hydroxyphenyl)butan-2-one. oup.comnih.govsigmaaldrich.com RZS1 was first isolated and characterized from raspberry (Rubus idaeus) fruits. sigmaaldrich.com Because this step requires the expensive cofactor NADPH, significant research has been dedicated to engineering the RZS1 enzyme. oup.com One successful strategy involved creating a variant (G191D) with a relaxed cofactor specificity that shows strong activity with the more economical cofactor NADH, facilitating more cost-effective production in cell-free systems. oup.comnih.gov
Table 2: Key Enzymes in the Biosynthesis of 4-(4-Hydroxyphenyl)butan-2-one
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Phenylalanine Ammonia (B1221849) Lyase | PAL | Non-oxidative deamination | L-Phenylalanine | trans-Cinnamic acid, Ammonia |
| Cinnamate-4-hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid, NADPH, O₂ | p-Coumaric acid, NADP⁺, H₂O |
| p-Coumarate CoA Ligase | 4CL | CoA ligation (activation) | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA, AMP, PPi |
| Benzalacetone Synthase | BAS | Decarboxylative condensation | p-Coumaroyl-CoA, Malonyl-CoA | 4-Hydroxybenzalacetone, 2 CO₂, CoA |
| Raspberry Ketone/Zingerone Synthase | RZS1 / BAR | α,β-double bond reduction | 4-Hydroxybenzalacetone, NADPH | 4-(4-Hydroxyphenyl)butan-2-one, NADP⁺ |
Microbial Biosynthesis via Engineered Organisms
The quest for sustainable and natural production methods for high-value aroma compounds like 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, has led to significant research into microbial biosynthesis. By harnessing the metabolic machinery of engineered microorganisms, scientists are creating efficient cell factories capable of producing this sought-after compound from simple precursors.
Production using Escherichia coli Metabolism
Escherichia coli has been a workhorse for metabolic engineering due to its well-understood genetics and rapid growth. Researchers have successfully engineered E. coli to produce raspberry ketone de novo from simple carbon sources like glucose. nih.gov This involves engineering the bacterium's metabolism to overproduce the precursors L-tyrosine and p-coumaric acid. nih.gov By introducing a synthetic pathway composed of genes from various organisms, including plants and other bacteria, a complete biosynthetic route to raspberry ketone is established. kent.ac.uknih.gov
The typical heterologous pathway introduced into E. coli for raspberry ketone production from p-coumaric acid includes three key enzymes: 4-coumarate:CoA ligase (4CL), benzalacetone synthase (BAS), and raspberry ketone/zingerone synthase (RZS1). researchgate.net One strategy to enhance production involves a whole-cell biocatalyst approach. For instance, by coexpressing the reductase RiRZS1 from Rubus idaeus and a glucose dehydrogenase (for NADPH regeneration) in E. coli, researchers have been able to convert the precursor 4-hydroxybenzylidenacetone (HBA) to raspberry ketone with high efficiency. acs.orgnih.gov This method has achieved titers as high as 9.89 g/L with a conversion rate of 98%. acs.orgnih.gov
Other approaches have focused on optimizing the entire pathway from glucose. By engineering E. coli to boost the supply of precursors tyrosine and malonyl-CoA and then introducing the necessary biosynthetic genes, a fed-batch culture produced 62 mg/L of raspberry ketone. nih.gov Despite successes, toxicity of the ketone intermediates can limit yields, with many microbial fermentation strategies reporting production in the range of 5 to 100 mg/L. nih.govoup.comnih.gov
| Strategy | Precursor | Key Genes/Enzymes Expressed | Yield | Reference |
|---|---|---|---|---|
| Whole-cell biocatalysis | 4-hydroxybenzylidenacetone (HBA) | RiRZS1 (reductase), Glucose Dehydrogenase (for cofactor regeneration) | 9.89 g/L | acs.orgnih.gov |
| De novo synthesis (fed-batch culture) | Glucose | Engineered tyrosine & p-coumaric acid pathways, 4CL, BAS, RZS1, fabF (for malonyl-CoA) | 62 mg/L | nih.gov |
| Pathway refactoring | L-tyrosine | pcl, bas, and an E. coli alkene reductase | 12.9 mg/L | kent.ac.uk |
| Heterologous expression | p-coumaric acid | bas (from R. palmatum), rzs1 (from raspberry) | 91 mg/L | nih.gov |
Production using Basidiomycetes (Nidula niveo-tomentosa)
The basidiomycete fungus Nidula niveo-tomentosa is a natural producer of 4-(4-hydroxyphenyl)butan-2-one. nih.govmdpi.com Research has focused on optimizing its production through submerged fermentation. Supplementing the culture medium with aromatic precursors such as L-phenylalanine or L-tyrosine has been shown to significantly increase the yield of phenylbutanoid compounds to levels exceeding 100 mg/L. nih.gov Further optimization of cultivation parameters, including nutrient composition and precursor supplementation timing, has pushed yields even higher, with some studies reporting a peak production of 154.4 mg/L. uark.edu
Different bioreactor configurations have been tested to improve productivity. While panel bioreactors yielded larger fungal pellets and high total raspberry ketone concentrations (up to 20.6 mg/L), stirred-tank bioreactors showed the highest volumetric productivity. mdpi.com It has also been noted that N. niveo-tomentosa can further convert the raspberry ketone into its corresponding alcohol, 4-(p-hydroxyphenyl)butan-2-ol. mdpi.com
| Condition | Yield | Reference |
|---|---|---|
| Submerged culture with L-phenylalanine or L-tyrosine supplementation | >100 mg/L | nih.gov |
| Optimized submerged fermentation | 154.4 mg/L | uark.edu |
| Panel bioreactor | 20.6 mg/L | mdpi.com |
| Stirred-tank bioreactor | Highest volumetric productivity (2.0 mg L−1 day−1) | mdpi.com |
Enzymatic Biotransformations and Cell-Free Systems
To overcome the limitations of in vivo production, such as cellular toxicity and competing metabolic pathways, researchers have turned to cell-free enzymatic systems. These systems offer precise control over reaction conditions and enzyme concentrations, often leading to higher yields and purity.
'One-Pot' Cell-Free Strategies for High-Yield Production
Cell-free 'one-pot' strategies have emerged as a powerful alternative to microbial fermentation for producing 4-(4-hydroxyphenyl)butan-2-one. nih.govoup.com These systems reconstitute the entire biosynthetic pathway in a test tube using purified enzymes or cell extracts. nih.govoup.comresearchgate.net An efficient enzymatic cascade starting from L-tyrosine can achieve up to 100% conversion to raspberry ketone. nih.govresearchgate.net
One such system, utilizing a five-enzyme pathway, demonstrated the ability to convert L-tyrosine into raspberry ketone, achieving a yield of 61 mg/L in a batch system. nih.govoup.com This approach bypasses the constraints of the living cell, such as the accumulation of toxic intermediates and metabolic burden, which often limit yields in microbial systems to between 5-100 mg/L. nih.govoup.comnih.gov
Cofactor Specificity Engineering (e.g., RZS1 G191D variant for NADH specificity)
A key challenge in cell-free systems is the high cost of cofactors, particularly the NADPH required by the final enzyme in the pathway, raspberry ketone/zingerone synthase (RZS1). nih.govbiorxiv.org To address this, protein engineering has been employed to alter the cofactor specificity of RZS1 from the expensive NADPH to the more stable and cost-effective NADH. nih.govoup.com
Through rational design, a specific mutant, RZS1 G191D, was created. nih.govresearchgate.net This variant exhibits strong activity with NADH, with reduction rates nearly equivalent to the wild-type enzyme's rate with NADPH. oup.com Implementing the RZS1 G191D variant in a 'one-pot' cell-free reaction enables high-yield production (61 mg/L) using the cheaper NADH cofactor, making the process more economically viable for industrial application. nih.govoup.com The engineered enzyme is also efficient at low NADH concentrations and remains active for several days. nih.govoup.com
Conversion from 4-(4'-hydroxyphenyl)butan-2-ol via Alcohol Dehydrogenase
An alternative biocatalytic route to 4-(4-hydroxyphenyl)butan-2-one involves the oxidation of its alcohol precursor, 4-(4'-hydroxyphenyl)butan-2-ol, also known as rhododendrol (B1680608). nih.gov This conversion is catalyzed by alcohol dehydrogenases (ADHs). nih.govmdpi.com
To efficiently convert various natural sources of rhododendrol, which can exist as a mix of (R)- and (S)-enantiomers, an "ADH toolbox" has been assembled. nih.gov This toolbox contains a collection of (R)- and (S)-selective ADHs. nih.gov By selecting the appropriate ADH or a combination thereof, racemic mixtures of rhododendrol can be effectively oxidized to raspberry ketone. nih.gov For example, a biocatalytic cascade starting from naturally derived rhododendrol glycosides, first using a glucosidase to release rhododendrol and then an appropriate ADH from the toolbox, can produce raspberry ketone in high yield. nih.gov
Metabolic Precursor Utilization and Pathway Optimization
The biosynthesis of 4-(4-hydroxyphenyl)butan-2-one, also known as raspberry ketone, in various microorganisms relies on the efficient utilization of metabolic precursors and the optimization of the engineered biosynthetic pathways. Key precursors that have been extensively studied for this purpose include L-tyrosine and 4-(4-hydroxyphenyl)-3-buten-2-one.
L-tyrosine as a Metabolic Precursor
L-tyrosine, an aromatic amino acid, serves as a fundamental starting material for the de novo biosynthesis of raspberry ketone in engineered microbial hosts like Escherichia coli and Saccharomyces cerevisiae. oup.comfrontiersin.org The biosynthetic pathway from L-tyrosine involves a series of enzymatic reactions to construct the raspberry ketone molecule. oup.com The natural biosynthetic route is not entirely understood but is known to be derived from L-tyrosine or phenylalanine and is part of the plant flavonoid natural product family. oup.com
The initial step in this pathway is the conversion of L-tyrosine to p-coumaric acid. This can be achieved through the action of tyrosine ammonia lyase (TAL). Subsequently, p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). nih.govnih.gov This activated intermediate then undergoes condensation with malonyl-CoA, a reaction catalyzed by benzalacetone synthase (BAS), to form 4-(4-hydroxyphenyl)-3-buten-2-one. nih.govnih.gov The final step is the reduction of the double bond in 4-(4-hydroxyphenyl)-3-buten-2-one to yield raspberry ketone, a reaction that can be catalyzed by a raspberry ketone/zingerone synthase (RZS1) or a benzalacetone reductase (BAR). nih.govnih.gov
Pathway optimization efforts have focused on several key areas:
Cofactor Availability: The biosynthesis of raspberry ketone requires cofactors such as ATP and NAD(P)H. oup.com Engineering the host's metabolism to increase the intracellular availability of these cofactors can improve the efficiency of the pathway.
Metabolic Flux and Intermediate Toxicity: High concentrations of intermediate compounds, such as p-coumaric acid, can be toxic to the host cells and may inhibit growth and productivity. researchgate.net Strategies to balance the metabolic flux and prevent the accumulation of toxic intermediates are essential for high-titer production. This can involve the use of synthetic protein fusions to channel substrates between enzymes, thereby increasing local concentrations and reducing diffusion limitations. nih.govresearchgate.net
Research has demonstrated the successful de novo production of raspberry ketone from glucose by engineering the metabolic pathways of E. coli to overproduce L-tyrosine and subsequently channel it into the raspberry ketone biosynthetic pathway. frontiersin.org By optimizing gene expression and fermentation conditions, significant titers of raspberry ketone have been achieved. frontiersin.org
4-(4-hydroxyphenyl)-3-buten-2-one as a Metabolic Precursor
4-(4-hydroxyphenyl)-3-buten-2-one is the direct precursor to raspberry ketone. nih.gov Its synthesis can be achieved through a Claisen-Schmidt condensation of 4-hydroxybenzaldehyde and acetone. wikipedia.org This intermediate can then be biotransformed into raspberry ketone through the action of a reductase enzyme.
The utilization of 4-(4-hydroxyphenyl)-3-buten-2-one as a precursor offers a more direct route to raspberry ketone, bypassing the initial steps of the de novo pathway from L-tyrosine. This approach has been explored using various microorganisms. For example, the introduction of the RZS1 gene into E. coli that was also expressing enzymes for the conversion of p-coumaric acid led to the nearly complete transformation of the intermediate 4-hydroxybenzylidene acetone into raspberry ketone. nih.gov
Bacteria possessing 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) have been shown to catalyze the aldol reaction between 4-hydroxybenzaldehyde and acetone to produce 4-(4-hydroxyphenyl)-3-buten-2-one. nih.gov This finding opens up possibilities for developing whole-cell biocatalytic processes for the production of this key precursor.
The table below summarizes some of the key findings from studies on the chemoenzymatic production of 4-(4-hydroxyphenyl)butan-2-one using different precursors and microbial systems.
| Precursor | Microbial System | Key Enzymes | Product Titer | Reference |
| L-tyrosine (from glucose) | Escherichia coli | Tyrosine ammonia lyase (TAL), 4-coumarate:CoA ligase (4CL), Benzalacetone synthase (BAS), Raspberry ketone/zingerone synthase (RZS1) | 62 mg/L | frontiersin.org |
| p-Coumaric acid | Saccharomyces cerevisiae | 4-coumarate:CoA ligase (4CL), Benzalacetone synthase (BAS) | >7.5 mg/L | nih.gov |
| p-Coumaric acid | Escherichia coli | 4-coumarate:CoA ligase (4CL), Benzalacetone synthase (BAS), Raspberry ketone/zingerone synthase (RZS1) | 90.97 mg/L | nih.gov |
| 4-Hydroxybenzaldehyde and Acetone | Bacteria with DERA | 2-deoxyribose-5-phosphate aldolase (DERA) | 15-160 mg/L of 4-hydroxybenzylidene acetone | nih.gov |
Table 1: Examples of Chemoenzymatic Production of 4-(4-Hydroxyphenyl)butan-2-one and its Precursor
Mechanistic Investigations of 4 4 Hydroxyphenyl Butan 2 One Biological Activities
Cellular and Molecular Target Interactions
Studies have explored the effects of 4-(4-Hydroxyphenyl)butan-2-one at the cellular and molecular level, primarily using in vitro models such as the 3T3-L1 murine adipocyte cell line. These investigations aim to elucidate the mechanisms by which this compound influences adipocyte differentiation, lipid metabolism, and intercellular signaling.
Adipocyte Differentiation and Lipid Metabolism Modulation
4-(4-Hydroxyphenyl)butan-2-one has been shown to directly affect adipocytes, the primary cells responsible for storing and releasing energy in the form of lipids. Its influence on lipid metabolism encompasses several key processes, including lipolysis, adipokine secretion, and fatty acid handling. researchgate.netnih.gov
Lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol, is a critical process for mobilizing energy. Research has demonstrated that 4-(4-Hydroxyphenyl)butan-2-one stimulates lipolysis in differentiated 3T3-L1 adipocytes. thieme-connect.comnih.govsigmaaldrich.com Treatment with the compound has been found to significantly increase norepinephrine-induced lipolysis. nih.gov This effect is associated with the translocation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the lipolytic cascade, from the cytosol to lipid droplets within the fat cells. nih.gov The increased breakdown of stored fat suggests a direct role for the compound in modulating the metabolic activity of adipocytes. nih.gov
Adiponectin is an important adipokine, a hormone secreted by fat cells, that plays a crucial role in regulating glucose levels and fatty acid breakdown. thieme-connect.comhealthline.com Studies have shown that individuals with normal weight have significantly higher levels of adiponectin compared to those who are overweight. healthline.com Investigations using 3T3-L1 adipocytes have revealed that 4-(4-Hydroxyphenyl)butan-2-one increases both the expression and secretion of adiponectin. thieme-connect.comnih.gov In one study, a four-day treatment of 3T3-L1 preadipocytes with 10 µM of the compound resulted in a marked increase in both cellular and secreted levels of adiponectin. thieme-connect.com Specifically, the treatment led to a 77% increase in the band intensity of adiponectin expression compared to the control group. thieme-connect.com
Beyond promoting the breakdown of stored fat, 4-(4-Hydroxyphenyl)butan-2-one also appears to influence what happens to the released fatty acids. Research indicates that it enhances fatty acid oxidation, the process by which fatty acids are broken down to produce energy. thieme-connect.comnih.gov In 3T3-L1 adipocytes treated with 10 µM of 4-(4-Hydroxyphenyl)butan-2-one, an increase in the oxidation of fatty acids was observed. researchgate.netthieme-connect.com Concurrently, this treatment suppressed the accumulation of lipids within the adipocytes. researchgate.netnih.govthieme-connect.com This dual action—increasing fat breakdown while also promoting its use for energy and preventing its storage—highlights a significant impact on adipocyte lipid metabolism. nih.gov
Table 1: Effects of 4-(4-Hydroxyphenyl)butan-2-one on 3T3-L1 Adipocytes
| Parameter | Effect | Concentration | Reference |
|---|---|---|---|
| Lipolysis | Increased | 10 µM | thieme-connect.comnih.gov |
| Adiponectin Expression | Increased (77% vs. control) | 10 µM | thieme-connect.com |
| Adiponectin Secretion | Increased | 10 µM | thieme-connect.comthieme-connect.com |
| Fatty Acid Oxidation | Increased | 10 µM | researchgate.netthieme-connect.com |
| Lipid Accumulation | Suppressed | 10 µM | researchgate.netnih.gov |
Signaling Pathway Crosstalk
The metabolic effects of 4-(4-Hydroxyphenyl)butan-2-one are mediated through its interaction with complex cellular signaling networks. Understanding this crosstalk is key to deciphering its full range of biological activities.
Recent findings suggest that the anti-adipogenic effects of 4-(4-Hydroxyphenyl)butan-2-one may be linked to its modulation of the Heme Oxygenase-1 (HO-1) and Wnt/β-catenin signaling pathways. The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development and adult tissue homeostasis. nih.govyoutube.com In its inactive state, the protein β-catenin is targeted for degradation by a "destruction complex." youtube.com When a Wnt ligand binds to its receptors, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes related to growth and proliferation. youtube.comyoutube.com It has been proposed that 4-(4-Hydroxyphenyl)butan-2-one may exert some of its effects by influencing this critical pathway, thereby affecting adipocyte differentiation and function.
Receptor Agonism/Antagonism
4-(4-Hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, has been identified as an agonist for the Peroxisome Proliferator-Activated Receptor-α (PPAR-α). selleckchem.comnih.gov This nuclear receptor plays a critical role in the regulation of lipid metabolism and energy homeostasis. nih.govnih.gov The activation of PPAR-α by raspberry ketone is considered one of its primary modes of action, underlying several of its observed biological effects. nih.gov
In studies using rat models of nonalcoholic steatohepatitis (NASH), administration of raspberry ketone led to a significant increase in PPAR-α activity within the liver. nih.gov This agonistic activity is linked to the compound's ability to adjust fatty acid metabolism and is believed to contribute to its cardioprotective effects. selleckchem.comnih.gov Research in high-fat diet-fed rats demonstrated that raspberry ketone treatment helped to reverse steatohepatitis, reduce fat deposition in liver cells, and improve lipid balance, effects attributed to the upregulation of PPAR-α and low-density lipoprotein receptor (LDLR) expression. nih.govnih.gov
Table 1: Effects of Raspberry Ketone on PPAR-α and Related Metabolic Parameters in High-Fat Diet-Fed Rats
| Parameter | Observation in Model Control Group | Effect of Raspberry Ketone Treatment | Reference |
| PPAR-α Activity | Significantly decreased | Significantly increased | nih.gov |
| LDLR Levels | Significantly decreased | Significantly increased | nih.gov |
| Serum & Hepatic Lipids | Increased | Decreased | nih.gov |
| Fatty Acid Metabolism | Dysregulated | Adjusted/Improved | nih.gov |
Enzymatic Activity Modulation
4-(4-Hydroxyphenyl)butan-2-one interacts with tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, by acting as a substrate. acs.orgnih.govacs.org Structurally similar to rhododendrol (B1680608), another known tyrosinase substrate that can induce leukoderma, raspberry ketone is readily oxidized by the enzyme. acs.orgnih.gov This interaction is a critical step in the mechanisms leading to its effects on melanocytes. nih.gov
As a substrate for tyrosinase, 4-(4-hydroxyphenyl)butan-2-one directly engages the enzyme's active site, thereby stimulating its catalytic activity. The enzyme catalyzes the oxidation of the phenolic ring of raspberry ketone. acs.orgnih.govacs.org This process is analogous to the initial steps of melanogenesis where tyrosinase oxidizes its natural substrates, L-tyrosine to L-DOPA and subsequently L-DOPA to dopaquinone. nih.gov The ability of tyrosinase to utilize 4-(4-hydroxyphenyl)butan-2-one as a substrate demonstrates a stimulation of the enzyme's oxidative function, diverting it to act on the xenobiotic compound.
The interaction between 4-(4-hydroxyphenyl)butan-2-one and tyrosinase is central to its cytotoxic effects on melanocytes. acs.orgnih.gov Because tyrosinase is primarily active in these cells, the cytotoxicity is largely melanocyte-specific. nih.govnih.gov Studies have shown that treatment with raspberry ketone leads to a dose-dependent decrease in the viability of melanocytes, which is associated with cell growth arrest. nih.gov
A key mechanism underlying this toxicity is the generation of reactive oxygen species (ROS). nih.govnih.gov In murine melanoma cells, raspberry ketone significantly increases intracellular ROS levels, an effect that is enhanced by the presence of tyrosinase. nih.gov This oxidative stress contributes to cellular damage and the observed cytotoxicity, which is believed to be a contributing factor to the leukoderma (skin depigmentation) observed with exposure to the compound. acs.orgnih.govnih.gov
The primary mechanism of tyrosinase-mediated cytotoxicity involves the oxidation of 4-(4-hydroxyphenyl)butan-2-one into highly reactive and cytotoxic ortho-quinones (o-quinones). nih.govacs.orgnih.gov Research has elucidated a two-step conversion process. First, tyrosinase rapidly oxidizes raspberry ketone to produce 4-(3-oxobutyl)-1,2-benzoquinone (RK-quinone). acs.orgnih.govacs.org This initial product is unstable and is subsequently converted within minutes into a more reactive species, (E)-4-(3-oxo-1-butenyl)-1,2-benzoquinone (DBL-quinone). acs.orgnih.gov
These resulting o-quinones are highly electrophilic and can readily react with cellular nucleophiles. They have been shown to quantitatively bind to thiol-containing molecules such as N-acetyl-l-cysteine and cysteine residues on proteins like bovine serum albumin. acs.orgnih.gov This binding can disrupt protein function and deplete cellular antioxidants, such as glutathione (B108866), leading to cellular dysfunction and toxicity. acs.orgnih.gov Furthermore, the more reactive DBL-quinone can decay to form an oligomeric pigment which exhibits pro-oxidant activity, capable of oxidizing glutathione and producing hydrogen peroxide, thus amplifying the oxidative stress on the melanocyte. acs.orgnih.gov
Table 2: Products and Reactivity of Tyrosinase-Catalyzed Oxidation of Raspberry Ketone
| Initial Substrate | Enzyme | Initial Product | Secondary Product | Reactivity & Cytotoxic Mechanism | Reference |
| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | Tyrosinase | 4-(3-oxobutyl)-1,2-benzoquinone (RK-quinone) | (E)-4-(3-oxo-1-butenyl)-1,2-benzoquinone (DBL-quinone) | Quinones bind to thiol proteins; DBL-quinone forms pro-oxidant oligomers. | acs.orgnih.gov |
Interaction with Thiol Proteins and Pro-oxidant Activity
The interaction of 4-(4-hydroxyphenyl)butan-2-one, also known as raspberry ketone, with thiol proteins and its potential pro-oxidant activity are subjects of ongoing research. Thiols, particularly the cysteine residues in proteins, are crucial for various cellular functions and are susceptible to modification by reactive species. nih.gov The phenolic structure of 4-(4-hydroxyphenyl)butan-2-one suggests it could participate in redox reactions.
Studies have shown that raspberry ketone possesses antioxidant properties, which are thought to be a key component of its various physiological activities. nih.gov This antioxidant activity is demonstrated by its ability to increase total antioxidant capacity (TAC), upregulate antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and reduce lipid peroxidation. nih.gov The mechanism often involves the donation of a hydrogen atom from its hydroxyl group to neutralize free radicals.
However, under certain conditions, phenolic compounds can also exhibit pro-oxidant activity. This can occur through a process called redox cycling, where the compound is oxidized to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals and regenerate the parent compound. This cycle can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components, including thiol-containing proteins.
The formation of a C6-hydroxy metabolite, 4-(3,4-dihydroxypenyl)butan-2-one, has been identified in animal models, indicating a propensity for electrophilic addition to the benzene (B151609) ring. acs.org This metabolic activation could potentially lead to the formation of reactive intermediates that can interact with cellular nucleophiles like thiol groups on proteins. The interaction with thiol proteins can lead to the formation of mixed disulfides with glutathione, a key cellular antioxidant. nih.gov This process can be initiated by the reaction of a reactive cysteine with an oxidant to form a more reactive species like sulfenic acid, which then reacts with glutathione. nih.gov
Selective Growth Inhibition on Pigmented Cells
Research has indicated that 4-(4-hydroxyphenyl)butan-2-one can selectively inhibit the growth of pigmented cells. This effect is particularly relevant in the context of melanocytes, the cells responsible for producing melanin pigment. One study demonstrated that a related compound, 4-(4-hydroxyphenyl)-2-butanol (rhododendrol), which is structurally similar to raspberry ketone, exhibits cytotoxicity to melanocytes. nih.gov This cytotoxicity is believed to be mediated by oxidative stress in a manner dependent on tyrosinase activity, a key enzyme in melanin synthesis. nih.gov
The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. nih.gov The presence of UV radiation has been shown to enhance this cytotoxic effect, suggesting a synergistic action between the compound and UV exposure in inducing damage to melanocytes. nih.gov
Suppression of Normal Melanocyte Proliferation
In addition to its selective inhibitory effects on pigmented cells, there is evidence to suggest that 4-(4-hydroxyphenyl)butan-2-one can suppress the proliferation of normal melanocytes. The cytotoxicity induced by the related compound rhododendrol leads to a reduction in melanocyte viability. nih.gov This effect is linked to the induction of endoplasmic reticulum (ER) stress, a condition that can trigger apoptosis. nih.gov Pre-treatment with antioxidants like N-acetyl cysteine (NAC) has been shown to alleviate this cytotoxicity, further supporting the role of oxidative stress in this process. nih.gov
Antimicrobial Activity Studies (e.g., Antibacterial Activity)
Recent studies have explored the antimicrobial properties of 4-(4-hydroxyphenyl)butan-2-one. It has been found to possess preservative and antibacterial activity, showing inhibitory effects against various bacteria. google.com
One study investigated the effect of raspberry ketone on Salmonella enterica Typhimurium and found that it exhibited a bacteriostatic effect at higher concentrations (≥2 mg/mL). nih.gov At lower concentrations (200 µg/mL), it was effective in preventing the formation of S. typhimurium biofilms. nih.gov The minimum inhibitory concentration (MIC) against S. typhimurium 14028 was determined to be 2 mg/mL. nih.gov
The table below summarizes the antibacterial activity of 4-(4-hydroxyphenyl)butan-2-one against Salmonella enterica Typhimurium.
| Concentration | Effect | Reference |
| ≥2 mg/mL | Bacteriostatic | nih.gov |
| 200 µg/mL | Prevents biofilm formation | nih.gov |
| 2 mg/mL | Minimum Inhibitory Concentration (MIC) | nih.gov |
Furthermore, research has shown that raspberry ketone has a strong inhibitory effect on Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. google.com The acylation of the hydroxyl group in the raspberry ketone molecule has been shown to significantly enhance its antifungal activity. researchgate.net
Other Proposed Mechanistic Roles (e.g., Bone Regeneration)
While the primary research on 4-(4-hydroxyphenyl)butan-2-one has focused on its metabolic and antimicrobial properties, some studies have explored other potential therapeutic applications. One such area is bone regeneration.
Although direct studies on the role of 4-(4-hydroxyphenyl)butan-2-one in bone regeneration are limited, the broader context of using bioactive molecules to enhance bone repair is an active area of research. For instance, engineered bone morphogenetic protein-2 (BMP-2) has been shown to induce significant bone healing in animal models. nih.gov The use of various materials, such as bioactive glass particles and 3D-printed scaffolds, is being investigated to create optimal environments for bone in-growth and regeneration. nih.govfrontiersin.org These studies highlight the potential for bioactive compounds to be incorporated into matrices to promote bone formation. nih.govmdpi.com Further research would be needed to determine if 4-(4-hydroxyphenyl)butan-2-one possesses any properties that could be beneficial for bone regeneration.
Computational Chemistry and Structure Activity Relationship Sar Studies on 4 4 Hydroxyphenyl Butan 2 One
Theoretical Characterization of Molecular Properties
Computational studies, particularly using density functional theory (DFT), have become instrumental in characterizing the physicochemical properties of molecules like 4-(4-hydroxyphenyl)butan-2-one. These in silico methods offer a powerful compromise between computational speed and accuracy, allowing for the prediction of properties relevant to drug design and reducing the reliance on extensive empirical data. nih.gov
The structural flexibility of 4-(4-hydroxyphenyl)butan-2-one is primarily dictated by the rotation around the bond on its butanoyl substituent. A scan of the dihedral angle formed by the atoms C₂–C₈–C₁₃–H₁₈ revealed the existence of three conformers. acs.orgulster.ac.uk The most stable of these conformers is separated from the other two by an energy difference of approximately 5 kJ·mol⁻¹. acs.orgulster.ac.uk
In its most stable state, the molecule is asymmetrical, with the phenyl ring inclined at an angle of 75.9° to the planar butan-2-one substituent. acs.orgulster.ac.uk This calculated dihedral angle is in close agreement with the angle of 75.9 (1)° observed in its crystal structure. nih.gov
The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. acs.org
For 4-(4-hydroxyphenyl)butan-2-one, the HOMO-LUMO energy separation in an aqueous environment has been calculated to be approximately 7.8 eV. nih.govacs.orgnih.govacs.org This value suggests that the compound possesses moderate chemical reactivity. nih.govacs.orgulster.ac.uknih.govacs.org For comparison, phenol (B47542), a compound known to readily undergo electrophilic substitution, has a slightly larger energy gap of 8.2 eV. acs.org
Analysis using conceptual density functional theory (CDFT) further elucidates its reactivity profile. nih.govnih.gov The findings indicate a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition reactions on the benzene (B151609) ring. nih.govacs.orgnih.govacs.org This theoretical reactivity pattern aligns with the metabolite profiles observed in mammals. nih.govnih.govacs.org
Table 1: Frontier Molecular Orbital Properties
| Property | Value | Source |
|---|
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the sites of electrophilic and nucleophilic reactions. The MEP surface illustrates the charge distribution of a molecule, with different colors representing regions of varying electrostatic potential. nih.gov
In the case of 4-(4-hydroxyphenyl)butan-2-one, analysis of the MEP reveals that the butanoyl chain possesses a more negative electrostatic potential. nih.gov This finding supports the likelihood of the carbonyl group being reduced to an alcohol. nih.gov Conversely, regions of low local average ionization potential are found on the phenyl ring, indicating these are the likely sites for electrophilic additions. nih.gov This is consistent with metabolic studies that show the formation of hydroxylated metabolites on the phenyl ring. acs.org
A range of thermodynamic properties for 4-(4-hydroxyphenyl)butan-2-one has been calculated using advanced computational methods like the correlation consistent composite approach (ccCA-CBS-2). nih.govacs.orgnih.gov The standard molar enthalpy of formation (ΔfH°) was determined to be -299.4 ± 0.17 kJ·mol⁻¹. nih.govacs.orgulster.ac.uknih.gov This value shows good agreement with results from group contribution methods (-303.09 kJ·mol⁻¹). nih.govacs.orgulster.ac.uk
Other key thermodynamic parameters have been computed using the rigid rotor harmonic oscillator (RRHO) approximation. nih.govacs.orgulster.ac.uk These calculations, along with the calculated Gibbs free energy of formation (ΔfG°), provide a comprehensive thermodynamic profile of the molecule. nih.govacs.orgulster.ac.uk
Table 2: Calculated Thermodynamic Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfH°) | -299.4 ± 0.17 | kJ·mol⁻¹ | nih.govacs.orgulster.ac.uknih.gov |
| Gibbs Free Energy of Formation (ΔfG°) | -441.65 | kJ·mol⁻¹ | nih.govacs.orgulster.ac.uk |
| Molar Entropy (S°) | 477.11 | J·K⁻¹·mol⁻¹ | nih.govacs.orgulster.ac.uk |
| Heat Capacity (Cv) | 187.44 | J·K⁻¹·mol⁻¹ | nih.govacs.orgulster.ac.uk |
| Heat Capacity (Cp) | 195.75 | J·K⁻¹·mol⁻¹ | nih.govacs.orgulster.ac.uk |
| Enthalpy of Vaporization (ΔvapH°) | 70.03 | kJ·mol⁻¹ | nih.govacs.org |
| Enthalpy of Sublimation (ΔsubH°) | 96.95 | kJ·mol⁻¹ | nih.govacs.org |
The redox activity of 4-(4-hydroxyphenyl)butan-2-one has been evaluated by calculating its formal electrode potential. nih.govacs.org At a pH of 7.4 and a temperature of 298.15 K, the formal electrode potential is 1.29 V versus the standard hydrogen electrode (SHE). nih.govacs.orgulster.ac.uknih.govacs.org This value suggests that the compound has the potential for modest antioxidant functions. nih.govacs.org For context, the antioxidant thymol (B1683141) has a formal electrode potential of 1.04 V under the same conditions. nih.govacs.org The Gibbs free energy (ΔG'aq) associated with this redox reaction was calculated to be -552.7 kJ·mol⁻¹. nih.govacs.org
Table 3: Redox Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Formal Electrode Potential (E') | 1.29 V (vs SHE) | pH 7.4, 298.15 K | nih.govacs.orgulster.ac.uknih.govacs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are crucial in drug discovery for predicting the biological activity of chemical compounds. nih.gov There is a strong connection between computational chemistry and QSAR, where theoretically calculated properties serve as reliable data inputs for building predictive models. nih.govacs.orgulster.ac.uk
The in silico analysis of 4-(4-hydroxyphenyl)butan-2-one using methods like density functional theory provides a range of descriptors—such as orbital energies, electrostatic potentials, and thermodynamic properties—that can be used in QSAR studies. nih.govulster.ac.uk This approach highlights how computational chemistry can generate valuable data for predictive models, potentially forecasting the metabolic fate or biological activity of related compounds. nih.govacs.org For instance, local reactivity indices derived from these calculations can predict likely sites for metabolic transformations, which is a key aspect of SAR. nih.gov
Predictive Modeling for Biological Effects
Predictive modeling for 4-(4-hydroxyphenyl)butan-2-one leverages computational chemistry to forecast its behavior in biological systems, forming a bridge to quantitative structure-activity relationship (QSAR) studies. nih.govulster.ac.uk Through in silico analysis using density functional theory (DFT) and correlation-consistent composite approaches, key physicochemical parameters that influence the compound's pharmacokinetics have been determined. ulster.ac.ukacs.org
A significant aspect of this modeling is the prediction of reactivity and metabolic fate. Analysis of the frontier molecular orbitals (HOMO and LUMO) and local reactivity indices helps predict the most likely sites for phase one biotransformation reactions. nih.govulster.ac.uk For raspberry ketone, these models indicate a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition to the benzene ring, which aligns with observed metabolite profiles in mammals. ulster.ac.ukacs.org The HOMO-LUMO energy separation in an aqueous environment is calculated to be approximately 7.8 eV, suggesting moderate chemical reactivity. ulster.ac.ukacs.org
Furthermore, computational models have been used to calculate thermodynamic and physicochemical properties that are critical for predicting oral bioavailability and potential biological effects. nih.govacs.org For instance, the calculated pKₐ of 9.95 and a log D value of 1.84 at pH 7.4 suggest that raspberry ketone is on the upper boundary for good oral bioavailability. nih.gov The formal electrode potential was calculated to be 1.29 V (vs. SHE at pH 7.4), which implies a potential for modest antioxidant functions. ulster.ac.ukacs.org
Experimental studies in animal models provide a real-world context for these predictive models. In mice, raspberry ketone has been shown to differentially affect meal patterns and cardiovascular parameters. nih.govresearchgate.net A high dose (400 mg/kg) was observed to reduce body weight gain and lower systolic, diastolic, and mean blood pressure. nih.govresearchgate.net This same dosage also increased neural activation in the nucleus of the solitary tract, a key brain region for processing sensory information related to taste and visceral sensations. nih.govresearchgate.net Such experimental findings offer valuable data for refining and validating the predictive computational models.
Table 1: Calculated Physicochemical Properties of 4-(4-Hydroxyphenyl)butan-2-one
| Property | Calculated Value | Significance | Source |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (ΔfHº) | -299.4 ± 0.17 kJ·mol⁻¹ | Thermodynamic stability | nih.govacs.org |
| pKa | 9.95 | Ionization state in biological fluids | nih.govulster.ac.uk |
| log D (at pH 7.4) | 1.84 | Lipophilicity and membrane permeability | nih.govulster.ac.uk |
| Aqueous Solubility | ~2.5 mg·mL⁻¹ (0.015 M) | Bioavailability | nih.govulster.ac.ukacs.org |
| Formal Electrode Potential (vs. SHE at pH 7.4) | 1.29 V | Potential for antioxidant activity | ulster.ac.ukacs.org |
| HOMO-LUMO Energy Gap | ~7.8 eV | Chemical reactivity | ulster.ac.ukacs.org |
Crystal Structure Analysis of Related Compounds and Derivatives
While the crystal structure of 4-(4-hydroxyphenyl)butan-2-one itself is documented in crystallographic databases, detailed structural analysis often extends to its derivatives to understand how modifications to the parent structure influence molecular arrangement and intermolecular forces. nih.gov An example is the analysis of 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea, a thiourea (B124793) derivative of raspberry ketone. researchgate.net Such studies provide a foundational understanding of the solid-state architecture, which is crucial for interpreting the compound's physical properties and for the design of new derivatives with specific characteristics. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact—these appear as red spots on the surface and are indicative of interactions such as hydrogen bonds. nih.gov
For the thiourea derivative of raspberry ketone, Hirshfeld analysis reveals that the crystal packing is governed by a network of weak intermolecular forces. researchgate.net The analysis of the two-dimensional fingerprint plots, which summarize the distribution of intermolecular contact distances, allows for the deconvolution of these interactions. nih.gov The most significant contributions to the crystal packing are from H···H contacts, which is typical for organic molecules rich in hydrogen atoms. researchgate.net The analysis also highlights the presence of weaker, more subtle interactions like methyl-C—H⋯O(hydroxyl) bonds in the inter-layer regions of the crystal structure. researchgate.net
Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Raspberry Ketone Derivative
| Interaction Type | Contribution to Hirshfeld Surface | Description | Source |
|---|---|---|---|
| H···H | High (exact % not specified) | van der Waals forces between hydrogen atoms | researchgate.net |
| C—H···O | Present | Weak hydrogen bonding | researchgate.net |
Advanced Analytical Methodologies for Research on 4 4 Hydroxyphenyl Butan 2 One
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography is a cornerstone for the analysis of 4-(4-hydroxyphenyl)butan-2-one and its related compounds, providing the separation and quantification needed for detailed study.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a sensitive method for the determination of 4-(4-hydroxyphenyl)butan-2-one, particularly after derivatization. scirp.org A method has been developed for its analysis in fragrance mists, where it is used for its skin-whitening properties. scirp.orgresearchgate.net This technique involves a pre-column derivatization step with 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), which reacts with the carbonyl group of the raspberry ketone. scirp.org The resulting fluorescent derivative is then separated on a reversed-phase ODS column and detected with high sensitivity. scirp.orgresearchgate.net
The derivatization reaction is typically carried out at 80°C for 20 minutes, and the NBD-raspberry ketone derivative is detected with an excitation wavelength of 470 nm and an emission wavelength of 550 nm. scirp.orgresearchgate.net This method has demonstrated linearity over a concentration range of 0.2 to 10 μg/mL and a low limit of detection of 0.018 μg/mL. scirp.org
| Parameter | Value |
| Derivatizing Agent | 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) |
| Excitation Wavelength | 470 nm |
| Emission Wavelength | 550 nm |
| Linear Range | 0.2 - 10 μg/mL |
| Limit of Detection | 0.018 μg/mL |
This table summarizes the key parameters of the HPLC-Fluorescence method for the analysis of 4-(4-hydroxyphenyl)butan-2-one.
A highly specific and sensitive method for the simultaneous analysis of raspberry ketone and its 25 metabolites in biological matrices like mouse plasma and brain has been developed using Ultra-High Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS). nih.govnih.gov This targeted metabolomics approach is crucial for understanding the bioavailability and metabolism of the compound. nih.gov The method was optimized using statistical tools such as central composite design and validated to have high accuracy and precision, with a limit of quantification in the range of 0.4 to 6.0 ng/mL and a linear range spanning three orders of magnitude. nih.gov
The chromatographic separation is achieved on a C18 column, and the mass spectrometry is performed using an electrospray ionization (ESI) source. nih.gov This powerful technique allows for the detailed characterization of metabolic pathways. nih.govnih.gov
For studies on the biosynthesis of 4-(4-hydroxyphenyl)butan-2-one, Gas Chromatography (GC) coupled to an Atomic Emission Detector (AED) is a novel and powerful tool. asm.orgnih.gov This technique was instrumental in a labeling study that elucidated the biosynthetic pathway of raspberry ketone in the basidiomycete Nidula niveo-tomentosa. asm.orgnih.govsigmaaldrich.com By supplementing the culture with ¹³C-labeled precursors, researchers could trace the incorporation of the stable isotope into the final product, with the GC-AED system specifically detecting the ¹³C atoms. asm.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of 4-(4-hydroxyphenyl)butan-2-one and its metabolites, particularly in studies of metabolism and biosynthesis. nih.govasm.orgnih.gov In a pioneering study, GC-MS was used to identify 13 metabolites of raspberry ketone in the urine of rats, guinea pigs, and rabbits after enzymatic deconjugation. nih.gov The predominant metabolite identified was the reduction product 4-(4-hydroxyphenyl)butan-2-ol. nih.gov GC-MS is also used in conjunction with isotopic labeling to confirm the structure of labeled products and to determine the extent of isotope incorporation. asm.orgnih.gov
| Analytical Technique | Application | Key Findings |
| HPLC with Fluorescence Detection | Quantification in cosmetics | Sensitive detection after derivatization with NBD-H. scirp.org |
| UHPLC-QqQ-MS/MS | Metabolite analysis in plasma and brain | Simultaneous quantification of raspberry ketone and 25 metabolites. nih.govnih.gov |
| GC-AED | Biosynthetic pathway elucidation | Detection of ¹³C-labeled metabolites. asm.orgnih.gov |
| GC-MS | Metabolite identification and biosynthesis | Identified 13 metabolites in urine; confirmed structures of labeled compounds. nih.govasm.org |
This table provides a comparative overview of the applications and key findings of different chromatographic techniques used in the research of 4-(4-hydroxyphenyl)butan-2-one.
Isotopic Labeling Studies for Biosynthetic Pathway Elucidation (e.g., ¹³C-labeled precursors)
Isotopic labeling studies, particularly with ¹³C-labeled precursors, have been fundamental in uncovering the biosynthetic pathway of 4-(4-hydroxyphenyl)butan-2-one in the fungus Nidula niveo-tomentosa. asm.orgnih.gov In these studies, submerged cell cultures of the fungus were supplemented with ¹³C-labeled L-phenylalanine and [1-¹³C]glucose. asm.orgnih.gov The labeled transformation products were then analyzed using GC-AED and GC-MS. asm.org
The results of these studies revealed that a benzoate (B1203000) moiety undergoes side chain elongation following the poly-β-keto scheme. asm.org The detection of ¹³C-labeled raspberry ketone and intermediates confirmed this pathway. asm.org For instance, feeding the culture with [1-¹³C]glucose led to the formation of C₁- and C₃-labeled phenylbutanoid compounds. asm.org The presence of an acetyl-CoA carboxylase inhibitor was found to shift the product spectrum towards benzyl (B1604629) compounds, further substantiating the proposed pathway. asm.orgnih.gov
Spectrophotometric Assays for Enzyme Kinetics and Reaction Monitoring
Spectrophotometric assays are valuable for studying the kinetics of enzymes involved in the metabolism of 4-(4-hydroxyphenyl)butan-2-one. nih.govnih.gov These assays monitor the change in absorbance of a substrate or product over time to determine the rate of an enzymatic reaction. nih.gov For example, in the context of pathways involving raspberry ketone, the activity of enzymes like alcohol dehydrogenase (ADH) can be assayed by monitoring the oxidation of NADH to NAD⁺ at a wavelength of 340 nm. nih.gov
While direct spectrophotometric assays for enzymes specifically acting on 4-(4-hydroxyphenyl)butan-2-one are not detailed in the provided search results, the principles of these assays are broadly applicable. nih.govnih.gov For instance, if an enzyme reduces the ketone group of raspberry ketone to an alcohol, the reaction could be coupled to the oxidation of NADH, and the decrease in absorbance at 340 nm would be proportional to the enzyme's activity. nih.gov Kinetic modeling can then be applied to the spectrophotometric data to estimate specific enzyme activity. nih.gov
Method Development and Validation for Research Applications
The accurate quantification of 4-(4-Hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, is crucial for research applications ranging from quality control in consumer products to metabolic studies. scirp.orgnih.govresearchgate.net To this end, various advanced analytical methodologies have been developed and validated, primarily centered around chromatography and mass spectrometry techniques. These methods are designed to ensure specificity, sensitivity, and reproducibility in the analysis of this compound in diverse matrices.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-(4-Hydroxyphenyl)butan-2-one. scirp.orgscirp.orgunicam.it Several HPLC-based methods have been developed, often employing ultraviolet-visible (UV-Vis) or fluorescence detection.
One approach involves pre-column derivatization to enhance the detectability of the compound. For instance, a simple HPLC-fluorescence method utilizes 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) as a derivatizing agent that reacts with the carbonyl group of raspberry ketone. scirp.orgresearchgate.net The resulting fluorescent derivative can be detected with high sensitivity. scirp.org An improved version of this method uses 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) for derivatization, which can be performed at room temperature in a shorter time. scirp.org
Method validation for these HPLC techniques typically assesses parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
Linearity: Calibration curves for HPLC methods demonstrate a linear relationship between the concentration of raspberry ketone and the detector response over a specified range. For example, one HPLC-fluorescence method showed linearity in the range of 0.2 to 10 μg/mL with a correlation coefficient (r²) of 0.9980. researchgate.net Another improved method demonstrated linearity from 0.05 to 2.5 μg/mL with an r² of 0.9988. scirp.org
Precision: The precision of a method is determined by intra-day and inter-day assays. For an HPLC-fluorescence method, intra-day and inter-day precision, expressed as the standard deviation, were found to be within 2.9% to 5.7% and 4.6% to 8.1% of the mean, respectively. scirp.org
Accuracy: Accuracy is often evaluated through recovery studies. In one study, the recovery of raspberry ketone was within the range of 96.0% to 102.0% for the intra-day assay and 93.0% to 104.0% for the inter-day assay. scirp.org Another study reported a recovery of 101% after spiking samples at two different concentration levels. unicam.it
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. An HPLC-DAD method determined the LOD and LOQ to be 0.6 and 2.1 mg/L, respectively. unicam.it A more sensitive HPLC-fluorescence method reported an LOD of 0.018 μg/mL. researchgate.net
Table 1: Validation Parameters for an HPLC-Fluorescence Method for 4-(4-Hydroxyphenyl)butan-2-one Analysis
| Parameter | Intra-day Assay | Inter-day Assay |
|---|---|---|
| Standard Deviation (% of mean) | 2.9 - 5.7 | 4.6 - 8.1 |
| Recovery (%) | 96.0 - 102.0 | 93.0 - 104.0 |
Data sourced from Higashi & Ishii, 2016. scirp.org
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For more complex matrices and lower detection limits, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior selectivity and sensitivity. nih.govresearchgate.netnih.gov This technique is particularly valuable for metabolic studies, allowing for the simultaneous analysis of raspberry ketone and its metabolites in biological samples like plasma and brain tissue. nih.govresearchgate.netnih.gov
The development of a UHPLC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters. nih.gov Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small percentage of an acid like acetic or formic acid. nih.gov The mass spectrometer is operated in dynamic multiple reaction monitoring (dMRM) mode, which provides high specificity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
Validation of UHPLC-MS/MS methods is a comprehensive process. A targeted UHPLC-QqQ-MS/MS method for raspberry ketone and 25 of its metabolites demonstrated accuracy, matrix effect, and recovery mostly within the 80-120% range, with a precision error below 5%. nih.govresearchgate.net The limit of quantification for this method was between 0.4 and 6.0 ng/mL, and it showed a linear range across three orders of magnitude. nih.govresearchgate.net
Table 2: Performance Characteristics of a Validated UHPLC-QqQ-MS/MS Method
| Parameter | Result |
|---|---|
| Accuracy, Matrix Effect, Recovery | Mostly within 80-120% |
| Precision Error | < 5% |
| Limit of Quantification (LOQ) | 0.4 - 6.0 ng/mL |
| Linear Range | Spans three orders of magnitude |
Data sourced from Yuan et al., 2020. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds like 4-(4-Hydroxyphenyl)butan-2-one. nih.gov GC-MS is often used for the quality control and authenticity assessment of raspberry ketone supplements. nih.gov A multi-analytical approach combining GC-MS and LC-MS can be employed to detect fraudulent practices, such as the addition of synthetic raspberry ketone to products claiming to be of natural origin. nih.gov
Computational Approaches
In addition to experimental methods, computational chemistry approaches have been used to evaluate the physicochemical properties of 4-(4-Hydroxyphenyl)butan-2-one. nih.govacs.orgacs.org These studies provide theoretical data on properties such as the enthalpy of formation, pKa, log D, electrode potential, and aqueous solubility, which can be valuable for understanding the compound's behavior and for method development. nih.govacs.orgacs.org For instance, the calculated aqueous solubility was found to be around 2.5 mg/mL. acs.org
Derivatives, Analogs, and Structure Function Correlations of 4 4 Hydroxyphenyl Butan 2 One
Synthesis and Characterization of Structural Analogs
The core structure of 4-(4-hydroxyphenyl)butan-2-one serves as a versatile template for the synthesis of various structural analogs. These modifications are primarily aimed at exploring and enhancing the biological activities of the parent molecule.
Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov The synthesis of thiosemicarbazone derivatives of 4-(4-hydroxyphenyl)butan-2-one is typically achieved through a condensation reaction. nih.govbiomedpharmajournal.org This process involves reacting the ketone group of 4-(4-hydroxyphenyl)butan-2-one with a thiosemicarbazide (B42300) in a suitable solvent, often with an acid catalyst. biomedpharmajournal.org The general reaction is a well-established method for creating the characteristic imine bond (-N=CH-) of the thiosemicarbazone. nih.gov
The resulting derivatives are characterized using various spectroscopic methods, such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry, to confirm their molecular structures. nih.govnih.gov
Phenylbutanone Analogs (e.g., 4-(4-methoxyphenyl)-2-butanone, 4-(Phenylsulfanyl)butan-2-one)
4-(4-methoxyphenyl)-2-butanone , also known as raspberry ketone methyl ether, is a significant analog where the hydroxyl group of the parent compound is replaced by a methoxy (B1213986) group. chemicalbook.comnih.gov This modification alters its physicochemical properties, making it a clear to pale yellow liquid with a sweet, floral, and fruity odor. chemicalbook.com Its synthesis can be achieved by condensing acetone (B3395972) with anisaldehyde to form anisylidene acetone, which is then hydrogenated using a palladium catalyst. chemicalbook.com Another synthetic route involves the catalytic condensation of methyl vinyl ketone with phenol (B47542), followed by methylation. chemicalbook.com This analog is utilized in the fragrance industry and as a flavoring agent. chemicalbook.comnih.gov
4-(Phenylsulfanyl)butan-2-one is another analog where the hydroxyl group is substituted with a phenylsulfanyl group. This marine-derived compound has shown anti-inflammatory activity.
A summary of the properties of these analogs is presented in the table below.
| Property | 4-(4-methoxyphenyl)-2-butanone |
| CAS Number | 104-20-1 biosynth.comsigmaaldrich.comscbt.com |
| Molecular Formula | C11H14O2 biosynth.comsigmaaldrich.comscbt.com |
| Molecular Weight | 178.23 g/mol biosynth.comsigmaaldrich.comscbt.com |
| Appearance | Clear colourless to pale yellow liquid chemicalbook.com |
| Boiling Point | 152-153 °C at 15 mmHg sigmaaldrich.com |
| Melting Point | 8 °C sigmaaldrich.com |
| Density | 1.046 g/mL at 25 °C sigmaaldrich.com |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils chemicalbook.com |
Piperidine (B6355638) Derivatives and their Applications as Research Scaffolds
The piperidine ring is a crucial heterocyclic structure found in numerous pharmaceuticals and alkaloids, exhibiting a wide spectrum of physiological activities. dtic.milnih.gov Incorporating a piperidine moiety into the structure of 4-(4-hydroxyphenyl)butan-2-one can generate novel derivatives with potential therapeutic applications. The synthesis of such derivatives can be complex, involving multi-step reactions. For instance, 4-piperidones are often synthesized through the addition of a primary amine to two moles of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil These piperidone intermediates can then be further modified.
Piperidine derivatives serve as versatile scaffolds in drug design due to their ability to interact with various biological targets. nih.govresearchgate.net Their applications as research scaffolds are extensive, contributing to the development of agents with anti-inflammatory, antimicrobial, anticancer, and central nervous system activities. researchgate.net The synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines has been explored, leading to compounds with selective antagonist activity at the NMDA receptor subtype. nih.gov
Comparative Studies on Biological Activities of Derivatives
The structural modifications of 4-(4-hydroxyphenyl)butan-2-one lead to a diverse range of biological activities.
Thiosemicarbazone Derivatives: These compounds are primarily investigated for their potent anticancer properties. nih.gov Studies have shown that certain thiosemicarbazone derivatives exhibit significant cytotoxic activity against various cancer cell lines, such as C6 glioma and MCF7 breast cancer cells. nih.gov The mechanism of their anticancer action is often linked to the induction of apoptosis. mdpi.com They also possess notable antibacterial and antifungal activities. mdpi.comnih.gov
Phenylbutanone Analogs:
4-(4-methoxyphenyl)-2-butanone has been shown to have anti-aging effects in topical applications in animal studies by increasing hyaluronic acid synthesis and collagen production. biosynth.com It has also demonstrated effectiveness against basophilic leukemia cells in vitro. biosynth.com
4-(Phenylsulfanyl)butan-2-one is recognized for its anti-inflammatory effects.
Piperidine Derivatives: This class of compounds displays a broad pharmacological spectrum. researchgate.net Depending on the specific substitutions, they can act as antimicrobial , antifungal , antiviral , anti-inflammatory , and anticancer agents. biomedpharmajournal.orgresearchgate.netnih.gov For example, certain thiosemicarbazone derivatives of piperidin-4-one show enhanced antifungal activity compared to the parent piperidone. biomedpharmajournal.org N-substituted 4-(4-hydroxyphenyl)piperidines have been identified as selective antagonists for the NR1A/2B subtype of the NMDA receptor, highlighting their potential in neuroscience research. nih.gov
The following table provides a comparative overview of the primary biological activities of these derivatives.
| Derivative Class | Primary Biological Activities |
| Thiosemicarbazone Derivatives | Anticancer, Antibacterial, Antifungal mdpi.comnih.govnih.gov |
| 4-(4-methoxyphenyl)-2-butanone | Anti-aging, Anticancer (in vitro) biosynth.com |
| 4-(Phenylsulfanyl)butan-2-one | Anti-inflammatory |
| Piperidine Derivatives | Antimicrobial, Antifungal, Antiviral, Anti-inflammatory, Anticancer, NMDA receptor antagonism biomedpharmajournal.orgresearchgate.netnih.govnih.gov |
Structure-Function Relationship with Rhododendrol (B1680608) (4-(4-Hydroxyphenyl)-2-butanol)
A key structural analog of 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) is Rhododendrol (4-(4-hydroxyphenyl)-2-butanol), where the ketone group at the second position of the butane (B89635) chain is reduced to a hydroxyl group. wikipedia.org This seemingly minor structural change leads to significant differences in their biological activities and mechanisms of action.
Comparison of Biological Activities and Mechanistic Differences
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) is primarily known for its purported effects on metabolism. Research suggests it may possess lipolytic and anti-obesity properties. nih.gov It has been shown to suppress the differentiation of 3T3-L1 cells into adipocytes. nih.gov
Rhododendrol , on the other hand, was developed as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. wikipedia.org However, its use in cosmetics was halted after reports of it causing a skin condition known as leukoderma (depigmentation). wikipedia.org
The mechanistic difference is stark. Raspberry ketone's anti-adipogenic effects are thought to be mediated through the suppression of key transcription factors involved in adipocyte differentiation. nih.gov
In contrast, Rhododendrol's cytotoxicity to melanocytes is tyrosinase-dependent. wikipedia.org It acts as a competitive inhibitor of tyrosinase, but it is also a substrate. The tyrosinase-catalyzed oxidation of Rhododendrol produces reactive metabolites that can cause damage to melanocytes, leading to depigmentation. wikipedia.org This process can be exacerbated by exposure to UVB radiation, which enhances the generation of oxidative stress. nih.gov
The crucial difference lies in the functional group on the butanyl side chain: the ketone in raspberry ketone versus the alcohol in Rhododendrol. This structural feature dictates their primary biological targets and subsequent physiological effects. Rhododendrol can be synthesized by the reduction of raspberry ketone, highlighting their close chemical relationship yet distinct biological profiles. wikipedia.org
Metabolic Interconversion and its Research Implications
The metabolic fate of 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, involves a series of biotransformation reactions that alter its structure and influence its biological activity and excretion. Research into these metabolic interconversions has significant implications, ranging from understanding its pharmacokinetic profile in mammals to leveraging bioconversion pathways for industrial production.
In mammalian systems, raspberry ketone undergoes rapid and extensive metabolism after oral administration. nih.govrutgers.edu Studies in rats, guinea pigs, and rabbits have shown that the compound is well-absorbed, with nearly 90% of the dose excreted in the urine within 24 hours. nih.gov The primary metabolic transformations include the reduction of the ketone group, oxidative processes, and subsequent conjugation. nih.gov
The most prominent metabolic pathway is the reduction of the ketone on the butanone side chain to a secondary alcohol, forming the corresponding carbinol, 4-(4-hydroxyphenyl)butan-2-ol. nih.gov This reduction is a significant metabolic step, with the extent of this conversion varying between species; it is most pronounced in rabbits. nih.gov Both the parent compound and its carbinol metabolite are then largely conjugated with glucuronic acid and/or sulfate (B86663) before urinary excretion. nih.gov
Further oxidative metabolism occurs, involving hydroxylation of the aromatic ring and oxidation of the side-chain. nih.gov Side-chain oxidation can lead to the formation of 1,2- and 2,3-diol derivatives, which may undergo cleavage to yield C6-C3 and C6-C2 derivatives. nih.gov Computational analyses support these findings, indicating a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene (B151609) ring, consistent with the observed metabolite profile in mammals. ulster.ac.uk
Research Implications of Mammalian Metabolism:
The rapid metabolism and clearance of raspberry ketone have direct implications for its bioavailability and potential biological effects. A 2020 study in mice demonstrated that raspberry ketone is rapidly absorbed, reaching maximum plasma concentration in about 15 minutes, and is quickly bioconverted into various metabolites. rutgers.edu Interestingly, this research also revealed that diet-induced obesity can significantly alter the compound's pharmacokinetics. rutgers.edu In obese mice, the total bioavailability of raspberry ketone was almost double that of control mice, and its elimination half-life was delayed. rutgers.edu This suggests that the metabolic handling of the compound is influenced by the physiological state of the organism, which is a critical consideration for studies investigating its bioactivity.
Beyond mammalian systems, metabolic interconversion is a key focus in biotechnological research for the production of natural raspberry ketone, which is a high-value flavor compound. nih.govsciencemadness.org The natural abundance in raspberries is extremely low (1-4 mg per kg), making extraction economically unfeasible for commercial demands. nih.govwikipedia.org Consequently, bioconversion processes using microorganisms and plant cell cultures are an attractive alternative. nih.gov
These biocatalytic systems utilize enzymes to convert precursors into raspberry ketone. sciencemadness.org For instance, the biosynthesis in raspberries involves the condensation of p-coumaryl-CoA with malonyl-CoA by benzalacetone synthase (BAS), followed by the reduction of the resulting 4-hydroxybenzalacetone by a reductase enzyme. sciencemadness.orgasm.org Researchers have successfully employed various wild-type plant cell cultures to perform this bioconversion, using precursors like 4-hydroxybenzalacetone and betuligenol. nih.gov Similarly, fungi such as Nidula niveo-tomentosa can produce raspberry ketone, although through a different biosynthetic pathway. asm.org This highlights the diverse metabolic capabilities of different organisms and their potential for industrial applications.
The study of these metabolic pathways provides crucial biochemical knowledge for optimizing the biotechnological production of raspberry ketone, for example, by selecting the most efficient precursors and microbial or plant systems. asm.org
Q & A
Q. What are the established synthetic routes for 4-(2-Hydroxyphenyl)butan-2-one, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Claisen condensation, adapted from methods used for structurally similar aromatic ketones . For regioselectivity in Friedel-Crafts reactions, electron-donating substituents (e.g., hydroxyl groups) direct acylation to the ortho/para positions. Use Lewis acid catalysts (e.g., AlCl₃) and controlled reaction temperatures (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm the hydroxyl group’s position via ¹H NMR (δ ~5.5 ppm for phenolic -OH) and ¹³C NMR for carbonyl (δ ~207 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (m/z ~164 for [M+H]⁺) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) stretches .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Based on structurally related compounds (e.g., 4-(2-Furyl)butan-2-one), the compound is likely slightly soluble in water but soluble in polar organic solvents (ethanol, acetone) . To confirm, perform saturation experiments:
- Dissolve 10 mg in 1 mL solvent, stir for 24 h at 25°C, and filter.
- Measure concentration via UV-Vis (λmax ~270 nm) or gravimetric analysis after solvent evaporation.
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound with enzymes like trypanothione reductase?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzyme active sites. Prepare the ligand (optimized geometry via DFT at B3LYP/6-31G*) and receptor (PDB ID: 2W0H for trypanothione reductase). Analyze binding energies (ΔG) and hydrogen-bonding interactions. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .
Q. What strategies optimize multi-step synthesis yields for derivatives of this compound?
- Methodological Answer :
- Step 1 : Introduce protecting groups (e.g., acetyl for -OH) to prevent side reactions during subsequent acylation .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) via DoE (Design of Experiments). For example, use THF at 60°C for nucleophilic substitutions.
- Step 3 : Monitor intermediates with LC-MS and optimize purification (e.g., recrystallization from ethanol/water) .
Q. How do structural modifications (e.g., halogenation) affect the compound’s bioactivity and stability?
- Methodological Answer :
- Halogenation : Introduce Cl or Br at the phenyl ring via electrophilic substitution (e.g., Cl₂/FeCl₃). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and bioactivity via antimicrobial assays (MIC against S. aureus).
- Methoxy Derivatives : Compare O-methylation (CH₃I/K₂CO₃) effects on solubility and cytotoxicity (MTT assay on HeLa cells) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber glass vials at 4°C under nitrogen to prevent oxidation.
Contradictions and Limitations
- Bioactivity Data : Evidence for 4-(4-Hydroxyphenyl)butan-2-one (e.g., trypanothione reductase inhibition) may not directly apply due to positional isomer differences. Validate hypotheses with targeted assays.
- Safety Guidelines : While general aromatic ketone protocols are cited , specific toxicity data for the 2-hydroxyphenyl isomer remains limited. Conduct in vitro cytotoxicity screening (e.g., Ames test) before in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
